molecular formula C13H11NO3 B1342389 3-Amino-4-phenoxybenzoic acid CAS No. 37531-32-1

3-Amino-4-phenoxybenzoic acid

Cat. No. B1342389
CAS RN: 37531-32-1
M. Wt: 229.23 g/mol
InChI Key: BBCRLBBRTVEVSP-UHFFFAOYSA-N
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Description

3-Amino-4-phenoxybenzoic acid, also known as PAPB, is an important molecule in the field of organic chemistry. It has a CAS Number of 37531-32-1 and a molecular weight of 229.24 . The IUPAC name for this compound is 3-amino-4-phenoxybenzoic acid .


Molecular Structure Analysis

The InChI code for 3-Amino-4-phenoxybenzoic acid is 1S/C13H11NO3/c14-11-8-9 (13 (15)16)6-7-12 (11)17-10-4-2-1-3-5-10/h1-8H,14H2, (H,15,16) and the InChI key is BBCRLBBRTVEVSP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Amino-4-phenoxybenzoic acid is a powder at room temperature . It has a melting point of 154-156 degrees Celsius . The compound is water-soluble .

Scientific Research Applications

Biochemistry: Promoting Fibroblast Proliferation

Summary of the Application

3-Amino-4-phenoxybenzoic acid has been synthesized and studied for its potential in promoting fibroblast proliferation . This application is particularly relevant in the field of tissue regenerative applications .

Methods of Application or Experimental Procedures

The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis was used to demonstrate its ability to form aggregates with an average size of 391 nm, extending to the low micrometric size range . Cellular biological assays were conducted to reveal its ability to enhance fibroblast cell growth . Circular dichroism (CD) spectroscopy was used to show the ability of the synthetic amino acid to bind serum albumins (using bovine serum albumin (BSA) as a model) .

Results or Outcomes Obtained

The results showed that 3-Amino-4-phenoxybenzoic acid has the ability to enhance fibroblast cell growth, highlighting its potential for tissue regenerative applications . The synthetic amino acid was found to bind serum albumins, and CD deconvolution provided insights into the changes in the secondary structures of BSA upon interaction with the amino acid ligand . Molecular docking using HDOCK software elucidated the most likely binding mode of the ligand inside the BSA structure .

Organic Chemistry: Double Decarboxylative Coupling Reactions

Summary of the Application

3-Amino-4-phenoxybenzoic acid can be used in double decarboxylative coupling reactions . This is a method for creating carbon-carbon bonds using carboxylic acids . It’s an environmentally friendly alternative to traditional coupling reactions, which often rely on toxic organic halides or organometallic reagents .

Methods of Application or Experimental Procedures

The double decarboxylative coupling reaction involves two molecules of carboxylic acids . The reaction extrudes carbon dioxide (CO2) as the only waste by-product .

Results or Outcomes Obtained

This method has gained considerable attention as a new avenue for forging carbon–carbon bonds . It’s a promising strategy for constructing carbon–carbon and carbon–heteroatom bonds .

Material Science: Synthesis of Thermotropic Polybenzoxazole

Summary of the Application

3-Amino-4-phenoxybenzoic acid can be used in the synthesis of thermotropic polybenzoxazole . This material has potential applications in high-performance polymers due to its excellent thermal and mechanical properties .

Methods of Application or Experimental Procedures

The synthesis involves the fermentation of Streptomyces griseus . The 3-amino-4-phenoxybenzoic acid is then used as a monomer for polyesters and polyanilines .

Results or Outcomes Obtained

The resulting thermotropic polybenzoxazole exhibits excellent thermal and mechanical properties, making it a promising material for high-performance applications .

Pharmacology: Peroxisome Proliferator-Activated Receptor γ Agonist

Summary of the Application

3-Phenoxybenzoic acid derivatives, including 3-Amino-4-phenoxybenzoic acid, have been synthesized and studied for their pharmacological activity . In particular, these compounds have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and their pharmacological activity was studied . This included testing for peroxisome proliferator-activated receptor γ agonist activity .

Results or Outcomes Obtained

Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Material Science: Synthesis of Bio-Based Polybenzoxazoles

Summary of the Application

3-Amino-4-phenoxybenzoic acid can be used in the synthesis of bio-based polybenzoxazoles (PBOs) . These PBOs have potential applications in high-performance polymers due to their excellent thermal and mechanical properties .

Methods of Application or Experimental Procedures

Bio-based PBOs are prepared by polycondensation of diacid monomer derived from 3-amino-4-phenoxybenzoic acid with a series of aliphatic diamines .

Results or Outcomes Obtained

The resulting bio-based PBOs have high weight average molecular weight ranging 5.70–7.20 × 10^4 g/mol and show ultrahigh thermal resistance with T10 values over 400 °C and Tg values over 170 °C . These properties are higher than those of conventional bio-based polymers, polyamides 11 (around 60 °C) or poly (lactic acid) (56 °C) .

Safety And Hazards

The safety information for 3-Amino-4-phenoxybenzoic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-amino-4-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCRLBBRTVEVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608095
Record name 3-Amino-4-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-phenoxybenzoic acid

CAS RN

37531-32-1
Record name 3-Amino-4-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PW Feit, OBT Nielsen, H Bruun - Journal of Medicinal Chemistry, 1972 - ACS Publications
… 3- Amino-4-phenoxybenzoic Acid (11). A soln of 3-nitro-4phenoxybenzoic acid11 (3.1 g) in EtOH (100 ml) was hydrogenated at room temp after addn of 10% Pd/C (0.3 g). Wien the H, …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk

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